9-oxa-1-azaspiro[5.5]undecane-2,4-dione
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Overview
Description
9-oxa-1-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structural framework. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and diverse applications in various fields.
Mechanism of Action
Target of Action
Similar compounds such as 3,9-diazaspiro[55]undecane derivatives have been reported to interact with the γ-aminobutyric acid type A receptor (GABAAR) .
Mode of Action
It’s worth noting that related compounds have shown intriguing conformational and configurational aspects . The flipping of the six-membered rings transforms one enantiomer into another, a process known as enantiomeric inversion .
Result of Action
Related compounds have shown potent activity against certain cancer cell lines .
Action Environment
It’s worth noting that similar compounds are typically stored in a dark place at 2-8°c to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione typically involves the Prins cyclization reaction. . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, including olefin metathesis reactions using Grubbs catalysts. these methods can be complex and expensive to reproduce .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the spiro ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spiro ring .
Scientific Research Applications
9-oxa-1-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-oxa-9-azaspiro[5.5]undecane
- 1,5-dioxaspiro[5.5]undecane-2,4-dione
Comparison: Compared to similar compounds, 9-oxa-1-azaspiro[5.5]undecane-2,4-dione stands out due to its unique structural features and diverse biological activities. Its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione involves the reaction of a cyclic ketone with an amine to form a spirocyclic compound. The ketone is first converted to an enolate, which then reacts with the amine to form the spirocyclic intermediate. The intermediate is then oxidized to form the final product.", "Starting Materials": [ "Cyclic ketone (e.g. cyclopentanone)", "Amine (e.g. 1-aminoundecane)", "Oxidizing agent (e.g. potassium permanganate)" ], "Reaction": [ "Deprotonation of cyclic ketone with a strong base (e.g. LDA) to form the enolate", "Addition of amine to the enolate to form the spirocyclic intermediate", "Oxidation of the intermediate with an oxidizing agent (e.g. potassium permanganate) to form the final product" ] } | |
CAS No. |
1537817-18-7 |
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
9-oxa-1-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C9H13NO3/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12) |
InChI Key |
HDGPSKGOBHFMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(=O)CC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
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